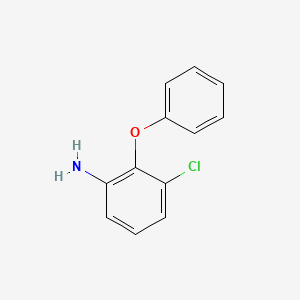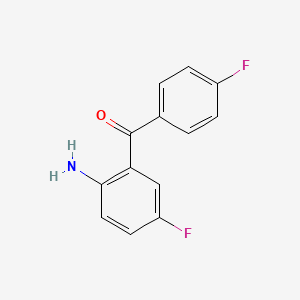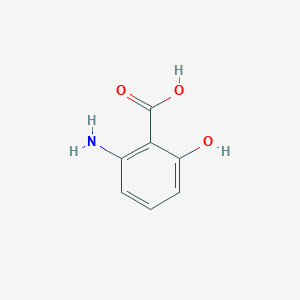
(3-氨基-4-氯苯基)甲醇
描述
“(3-Amino-4-chlorophenyl)methanol” is a chemical compound with the linear formula C7H8ClNO . It is also known by other names such as “Benzenemethanol, 4-amino-3-chloro-” and "(4-amino-3-chloro-phenyl)-methanol" .
Molecular Structure Analysis
The molecular structure of “(3-Amino-4-chlorophenyl)methanol” consists of a benzene ring with an amino group (NH2) and a chloro group (Cl) attached to it, along with a methanol group (CH2OH) .科学研究应用
抗菌剂合成
- 该化合物已被用于合成具有抗菌特性的腙。从 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱衍生的腙对大肠杆菌和伤寒沙门氏菌等细菌菌株以及黑曲霉、青霉菌属和白色念珠菌等真菌菌株表现出中等活性 (Sah、Bidawat、Seth 和 Gharu,2014)。
有机反应中的催化
- 开发了一种三(三唑基)甲醇-Cu(I) 结构(包括类似化合物),作为 Huisgen 1,3-偶极环加成的活性催化剂。该催化剂显示出与游离氨基的相容性、低催化剂负载和在室温下的短反应时间 (Ozcubukcu、Ozkal、Jimeno 和 Pericàs,2009)。
钯催化合成
- 该化合物已通过钯催化的 C-H 卤化反应制备,与传统方法相比,具有反应条件更温和、产率更高和化学多样性更高的优点 (Sun、Sun 和 Rao,2014)。
微反应系统中的生物催化合成
- 它已用于在生物催化微反应系统中合成 S-(4-氯苯基)-(吡啶-2-基)甲醇。该系统涉及重组大肠杆菌,显着提高了传质效率并缩短了反应时间 (Chen 等,2021)。
药物中的手性中间体的生产
- 该化合物已用于生产抗过敏药盐酸倍他司汀的手性中间体。一个克鲁维酵母属菌株用于立体选择性还原,实现了高的对映体过量和产率 (Ni、Zhou 和 Sun,2012)。
环境研究
- 三(4-氯苯基)甲醇(一种相关化合物)在各个地区的海洋哺乳动物和鸟蛋中进行了分析,提供了对其全球分布和环境影响的见解 (Jarman 等,1992)。
安全和危害
Handling of “(3-Amino-4-chlorophenyl)methanol” should be done with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, appropriate measures should be taken .
未来方向
The future directions for the use of “(3-Amino-4-chlorophenyl)methanol” are not clear from the available information. It’s worth noting that this compound is available for purchase from various chemical suppliers, suggesting that it may be used in various chemical reactions or as a building block for more complex molecules .
属性
IUPAC Name |
(3-amino-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGOGOLMEYUITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545570 | |
| Record name | (3-Amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-chlorophenyl)methanol | |
CAS RN |
104317-94-4 | |
| Record name | (3-Amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-4-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

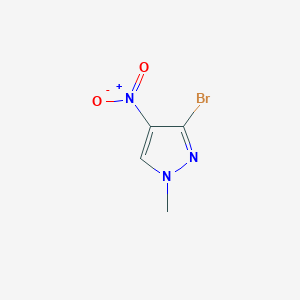
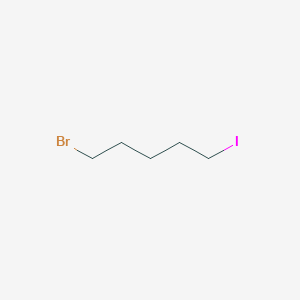
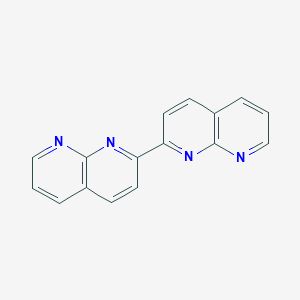
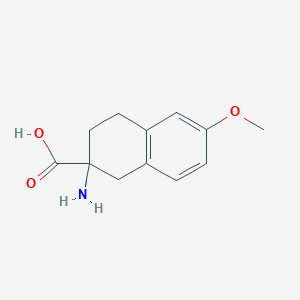
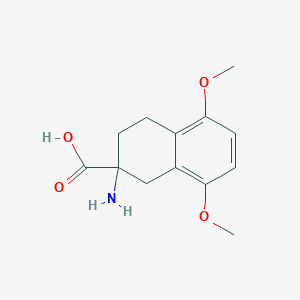
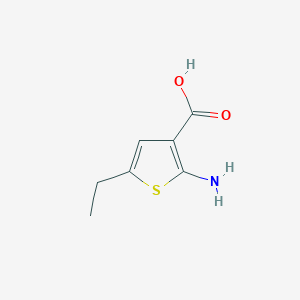
![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)
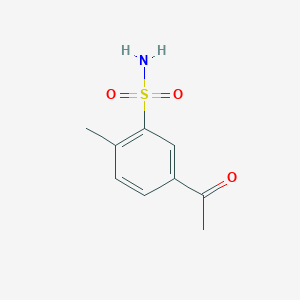
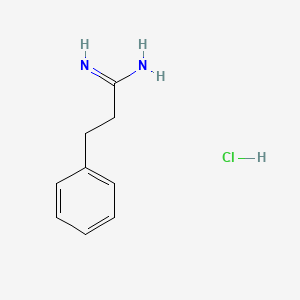
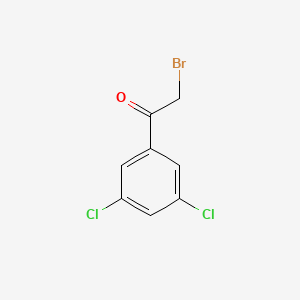
![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)
